
Kryptand 222B
Overview
Description
Kryptand 222B is a macrocyclic compound belonging to the cryptand family, characterized by its diazabicyclo framework and benzo-substituted structure. Its molecular formula is C₂₂H₃₆N₂O₆ (CAS No. 31250-18-7), with a unique macrocyclic cavity formed by oxygen and nitrogen donor atoms . This structure enables selective host-guest interactions, particularly with cations, making it valuable in supramolecular chemistry. Recent studies highlight its potent antiviral activity against enveloped viruses, such as herpes simplex virus-1 (HSV-1) and bovine coronavirus (BCoV). At a concentration of 0.009%, this compound completely inhibits viral replication and cell pathology, demonstrating superior efficacy compared to structurally related compounds like Kryptand 222A .
Preparation Methods
The synthesis of Kryptand 222B involves the reaction of oxaalkylenediamines with the diiodide derivative of an oligoethylene glycol . This method allows for the formation of the cryptand structure in a single step, which is advantageous for producing the compound in high yields. Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Kryptand 222B undergoes several types of chemical reactions, including complexation with metal ions, oxidation, and reduction . Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically metal-cryptate complexes, which are highly stable and have unique properties .
Scientific Research Applications
Structural and Chemical Properties
Kryptand 222B has the molecular formula and features a three-dimensional structure that allows it to effectively bind metal ions. Its complexation behavior is influenced by its ability to encapsulate cations within its cavity, making it an effective sequestering agent for alkali metals.
Analytical Chemistry Applications
2.1 Metal Ion Complexation
This compound is widely used as a complexing agent in various analytical techniques. It has been employed in potentiometric sensors and solid-phase extraction methods for the selective detection of metal ions, such as lanthanum(III). A study demonstrated that the complexation of this compound with lanthanum(III) in binary mixed solvents was primarily entropy-driven, revealing significant insights into the thermodynamics of metal-ligand interactions .
2.2 High-Performance Liquid Chromatography (HPLC)
This compound has been utilized in HPLC for the simultaneous analysis of radiopharmaceuticals. A validated method using this compound allowed for rapid detection of impurities in [^18F]FDG preparations, showcasing its role in enhancing the sensitivity and reliability of analytical methods .
Material Science Applications
3.1 Synthesis of Functional Materials
This compound serves as a structure-directing agent in the synthesis of various functional materials. For instance, it has been used to prepare K^+-imprinted nanoparticles, which are designed for selective recognition of potassium ions in environmental samples . The ability to create tailored materials through the use of this compound highlights its versatility in material science.
3.2 Nonlinear Optical Materials
Recent research has explored the use of this compound in designing alkaline earthide complexes that exhibit nonlinear optical properties. These complexes demonstrate stability and favorable electronic characteristics, which are essential for applications in photonics and optoelectronics .
Case Studies
Mechanism of Action
The mechanism of action of Kryptand 222B involves the encapsulation of metal cations within its polycyclic structure . The compound’s nitrogen and oxygen atoms coordinate with the metal ion, forming a stable complex that is shielded from the surrounding environment. This selective binding is facilitated by the flexible nature of the cryptand’s chains, which can adjust to accommodate different cations .
Comparison with Similar Compounds
Structural and Functional Similarities
Kryptand 222B is compared with two primary analogs: Kryptand 222A and CRYPTAND-222 (CAS 23978-09-8). These compounds share a cryptand backbone but differ in structural details, leading to divergent biological and chemical properties.
Table 1: Comparative Analysis of this compound with Analogous Compounds
Mechanistic and Performance Differences
- Antiviral Activity :
this compound exhibits near-complete suppression of HSV-1 and BCoV replication at 0.009% concentration, while 222A shows residual cytopathic effects (CPE) under identical conditions . This suggests that structural modifications in 222B enhance its ability to disrupt viral envelopes or interfere with viral entry. - Structural Impact: The benzo group in this compound likely increases hydrophobicity, improving interactions with viral lipid membranes.
Chemical and Industrial Relevance
- Host-Guest Chemistry :
this compound’s larger cavity (C₂₂ framework) offers superior cation selectivity compared to CRYPTAND-222, making it preferable for applications in ion transport and sensor development . - Synthetic Complexity :
this compound’s synthesis involves multi-step processes with precise control over substituent placement, whereas CRYPTAND-222’s simpler structure may reduce production costs .
Research Findings and Implications
Antiviral Mechanism
This compound’s efficacy against enveloped viruses is attributed to its ability to destabilize viral membranes. For example, in BCoV-infected cells, 0.009% 222B eliminates fluorescence signals from FITC-labeled viral particles, indicating complete replication inhibition. In contrast, 222A only partially reduces viral load .
Limitations and Exceptions
While structural similarity often predicts functional overlap (e.g., shared cryptand backbone), exceptions exist. For instance, minor differences in substituent groups (e.g., benzo in 222B) drastically alter biological activity, underscoring the need for precise structural characterization .
Biological Activity
Kryptand 222B, a member of the cryptand family, is known for its unique molecular structure that allows it to encapsulate cations effectively. This property makes it a significant compound in various biological and chemical applications, particularly in the fields of radiopharmaceuticals, analytical chemistry, and biochemistry. This article delves into the biological activity of this compound, highlighting its synthesis, complexation properties, and potential applications based on recent research findings.
Structure and Synthesis
This compound is characterized by its three-dimensional cavity that can selectively bind cations such as potassium and thallium. The synthesis of this compound involves several steps, typically starting from simpler precursors to form the final cryptand structure. The detailed synthetic routes often include reactions with various reagents under controlled conditions to ensure high yields and purity.
Metal Ion Binding
This compound exhibits a high affinity for different metal ions, which is crucial for its biological applications. Recent studies have shown that it can effectively form complexes with lanthanum(III) ions in non-aqueous solvents. The stability constants for these complexes were determined using conductometric titration methods, revealing a stable 1:1 complex formation:
Metal Ion | Stability Constant (log Kf) |
---|---|
La³⁺ | 5.1 |
This table illustrates the binding strength of this compound with lanthanum ions, indicating its potential utility in analytical chemistry and sensor development .
Radiopharmaceuticals
One of the most promising applications of this compound is in the field of radiopharmaceuticals. A study demonstrated that derivatives of Kryptand 222 could be radiolabeled with thallium-201 (¹⁹⁹Tl) for targeted imaging applications. The research highlighted the synthesis of a PSMA-targeted conjugate using Kryptand 222, which showed significant potential for prostate cancer imaging:
- Synthesis : The conjugate was synthesized through a series of reactions involving click chemistry.
- Biological Evaluation : Preliminary evaluations indicated effective localization in prostate cancer tissues, suggesting that this compound can enhance the delivery of radiolabeled compounds to specific sites .
Case Study: Thallium-201 Labeling
A notable case study involved the use of this compound in developing a radiolabeled compound for imaging prostate cancer. The study focused on:
- Objective : To create a targeted imaging agent using this compound.
- Methodology : Synthesis involved attaching a peptide targeting prostate-specific membrane antigen (PSMA) to the Kryptand structure.
- Results : The resulting conjugate exhibited high binding affinity to PSMA-positive cells, demonstrating the effectiveness of this compound as a carrier for therapeutic agents.
Properties
IUPAC Name |
4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLUTPDNMOEWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185181 | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-18-7 | |
Record name | Kryptofix 222B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31250-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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